3-(5-fluoropyridin-3-yl)propan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 3-(5-fluoropyridin-3-yl)propan-1-ol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 5-fluoropyridine with propanol under specific conditions to yield the desired product . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or other advanced synthetic techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-(5-fluoropyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-fluoropyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in studying biological systems due to its fluorinated nature.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-fluoropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(5-fluoropyridin-3-yl)propan-1-ol can be compared with other fluorinated pyridine derivatives such as:
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Similar structure but with an amino group instead of a hydroxyl group.
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Contains a chlorine atom in place of the hydroxyl group.
3-(5-Methoxypyridin-3-yl)propan-1-ol: Features a methoxy group instead of a fluorine atom. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
22620-37-7 |
---|---|
Molecular Formula |
C8H10FNO |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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